

# Application Note: Comprehensive Characterization of 4-Methylisoquinoline-5-carboxylic Acid

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## Compound of Interest

Compound Name:	4-Methylisoquinoline-5-carboxylic acid
CAS No.:	1337881-60-3
Cat. No.:	B1406128

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## Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of **4-Methylisoquinoline-5-carboxylic acid**, a key heterocyclic building block in pharmaceutical and materials science research. The structural complexity and amphoteric nature of this molecule, possessing both a basic isoquinoline nitrogen and an acidic carboxylic acid, necessitate a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. We present optimized methodologies for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. Each section explains the scientific rationale behind the chosen methodology, providing researchers and drug development professionals with a robust framework for their analytical workflows.

## Introduction and Physicochemical Properties

**4-Methylisoquinoline-5-carboxylic acid** is a member of the isoquinoline class of compounds, which form the core of many biologically active molecules. The precise characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream products in a research and development setting. The molecule's properties, particularly its pKa values, are fundamental to developing robust analytical methods.

The isoquinoline nitrogen is basic, while the carboxylic acid moiety is acidic. The estimated pKa for the protonated isoquinoline nitrogen is approximately 4.9-5.2, similar to quinoline[1]. The pKa for the carboxylic acid is predicted to be around 3.8-4.2[2]. This amphoteric nature dictates that pH control is crucial, especially in chromatographic separations, to ensure the analyte is in a single, consistent ionic state.

Table 1: Physicochemical Properties of **4-Methylisoquinoline-5-carboxylic acid**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[3]
Molecular Weight	187.20 g/mol	[3]
CAS Number	1337881-60-3	[3]
Predicted pKa <sub>1</sub> (COOH)	~3.8 - 4.2	[2]
Predicted pKa <sub>2</sub> (Isoquinoline N-H <sup>+</sup> )	~4.9 - 5.2	[1]
Exact Mass	187.0633 g/mol	Calculated

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

**Expertise & Causality:** Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For **4-Methylisoquinoline-5-carboxylic acid**, controlling the mobile phase pH is the most critical parameter. At a pH between 2.5 and 3.5, the carboxylic acid group (pKa ~4) will be predominantly in its neutral, protonated form (-COOH),

enhancing its retention on a nonpolar C18 stationary phase. Simultaneously, the isoquinoline nitrogen (pKa ~5) will be in its protonated, charged form. Using an acidic mobile phase additive like formic acid or trifluoroacetic acid (TFA) ensures this ionic state is consistent, leading to sharp, symmetrical peak shapes and reproducible retention times.[4][5] Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength for aromatic compounds.

#### Experimental Protocol: RP-HPLC for Purity Analysis

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
- Chromatographic Conditions:
  - Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
  - Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  - Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 254 nm (or  $\lambda$ -max determined by PDA scan).
  - Injection Volume: 10  $\mu$ L.
  - Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
20.0	90
25.0	90
25.1	10

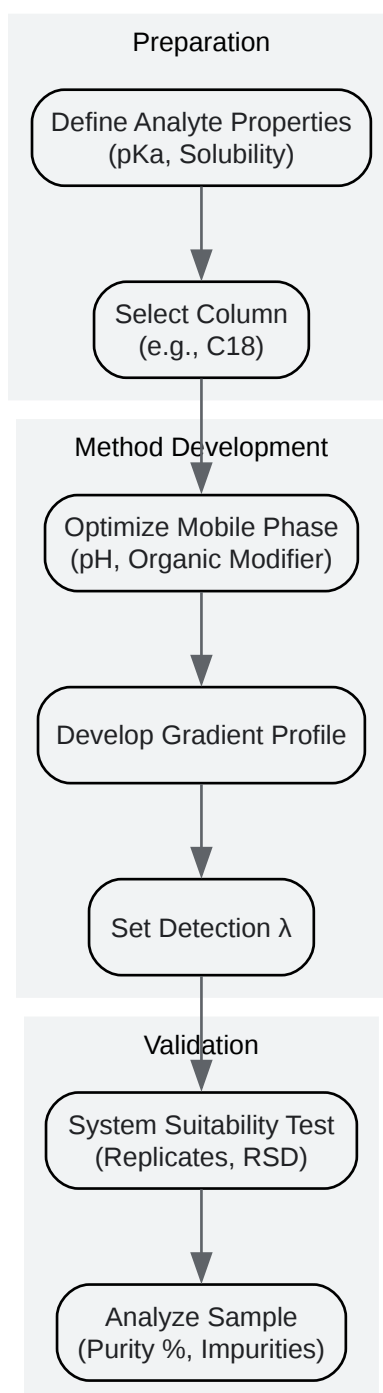
| 30.0 | 10 |

- Sample Preparation:
  - Accurately weigh approximately 5 mg of **4-Methylisoquinoline-5-carboxylic acid**.
  - Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
  - Dilute further with the same solvent if necessary to be within the linear range of the detector.
- System Suitability and Analysis:
  - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
  - Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be  $\leq 2.0\%$ .
  - Inject a blank (solvent) followed by the sample solution.
  - Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Table 2: Typical HPLC Performance Data

Parameter	Expected Value	Justification
Retention Time ( $t_{R_{\text{c}}}$ )	8 - 15 min	Allows for good separation from early- and late-eluting impurities.
Tailing Factor ( $T_{\text{f}}$ )	0.9 - 1.5	Indicates good peak symmetry, achieved by pH control.
Theoretical Plates (N)	> 5000	Demonstrates high column efficiency and good resolving power.

Visualization of HPLC Method Development Workflow



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Caption: Logical workflow for HPLC method development.

## Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

**Expertise & Causality:** LC-MS is an indispensable tool for confirming molecular identity by providing high-resolution mass-to-charge ratio ( $m/z$ ) data. For **4-Methylisoquinoline-5-carboxylic acid**, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The basic isoquinoline nitrogen is readily protonated under the acidic mobile phase conditions used for chromatography, forming a stable  $[M+H]^+$  ion. This provides a clear and unambiguous signal corresponding to the molecular weight of the analyte plus a proton.

### Experimental Protocol: LC-MS for Identity Confirmation

- LC System:
  - Use the same HPLC conditions as described in Section 2 to ensure chromatographic compatibility. A shorter run time can be used if separation of impurities is not required.
- Mass Spectrometer:
  - Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Scan Range:  $m/z$  50 - 500.
  - Capillary Voltage: 3.5 kV.
  - Gas Temperature: 325 °C.
  - Nebulizer Gas ( $N_2$ ): 35 psi.
- Analysis:
  - Inject the sample solution (0.1 mg/mL).
  - Extract the ion chromatogram for the theoretical  $m/z$  of the  $[M+H]^+$  ion.

- Compare the measured accurate mass from the mass spectrum of the corresponding chromatographic peak with the calculated theoretical mass.

Table 3: Expected LC-MS Results

Ion	Calculated m/z	Expected Measured m/z	Mass Error
[M+H] <sup>+</sup>	188.0706	188.0706 ± 5 ppm	< 5 ppm

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. <sup>1</sup>H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. <sup>13</sup>C NMR provides information on the number and type of carbon atoms. For this molecule, DMSO-d<sub>6</sub> is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.[6] The chemical shifts are influenced by the aromatic ring system and the electron-withdrawing/donating nature of the substituents. [7]

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:
  - Dissolve 10-15 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
  - Vortex briefly to ensure complete dissolution and transfer to a 5 mm NMR tube.
- Instrumentation and Acquisition:
  - Spectrometer: 400 MHz (or higher) NMR spectrometer.
  - <sup>1</sup>H NMR: Acquire at least 16 scans. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield (>13 ppm).[6][7]

- $^{13}\text{C}$  NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbons, including the quaternary carbons.
- Data Analysis:
  - Process the spectra (Fourier transform, phase correction, baseline correction).
  - Reference the spectra to the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).
  - Integrate the  $^1\text{H}$  signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Assignments (in DMSO- $d_6$ )

Assignment	Predicted $^1\text{H}$ Shift (ppm), Multiplicity	Predicted $^{13}\text{C}$ Shift (ppm)
-COOH	>13.0, broad s (1H)	~167
Isoquinoline H1/H3	9.2 - 8.5, s	152 - 145
Isoquinoline H6, H7, H8	8.2 - 7.6, m (3H)	136 - 120
-CH <sub>3</sub>	~2.7, s (3H)	~18
Quaternary Carbons	-	140 - 125

## Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For **4-Methylisoquinoline-5-carboxylic acid**, the most prominent features will be the absorptions from the carboxylic acid group. A very broad O-H stretching band will appear from approximately 3300 to 2500  $\text{cm}^{-1}$ , which is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. The C=O (carbonyl) stretch will give a strong, sharp

absorption band around  $1700\text{ cm}^{-1}$ . Additional peaks corresponding to C=C and C=N stretching in the aromatic system and C-H stretching will also be present.

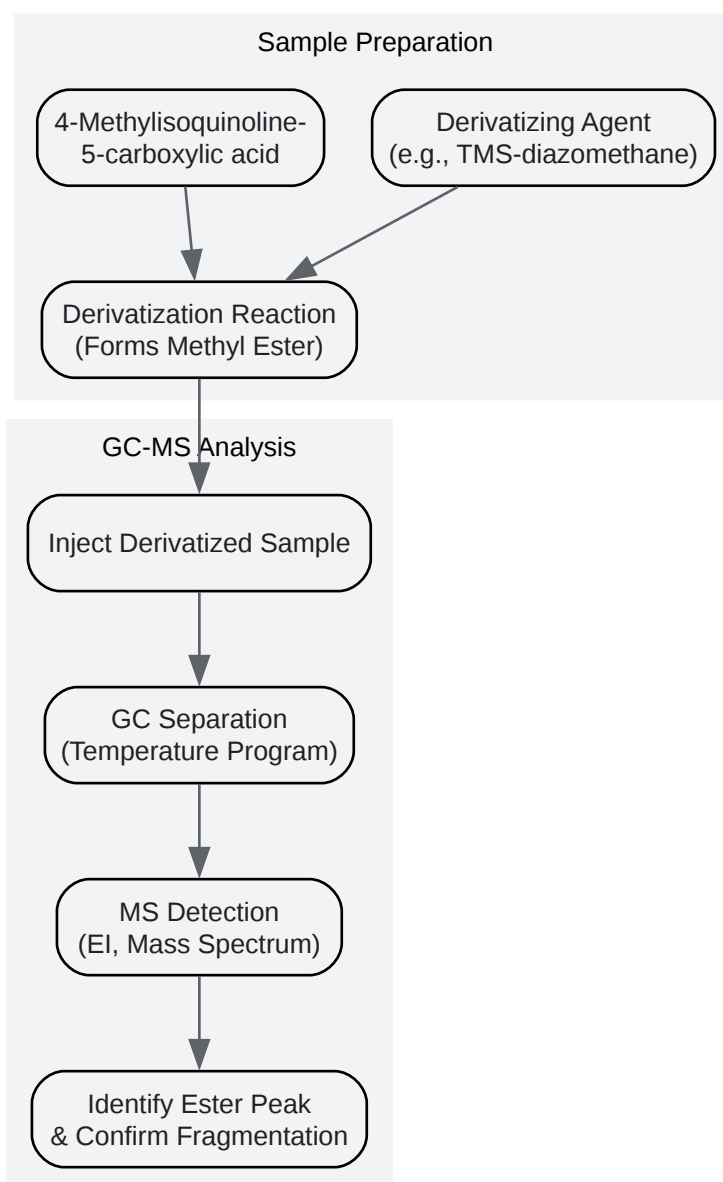
#### Experimental Protocol: FTIR-ATR

- Instrumentation:
  - FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal using the pressure clamp.
- Data Acquisition and Analysis:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum (typically 16-32 scans) over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~1700 (strong, sharp)	C=O stretch	Carboxylic Acid
~1620 - 1500	C=C / C=N stretch	Aromatic/Isoquinoline Ring
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Methyl

#### Visualization of Derivatization and GC-MS Workflow



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Caption: Workflow for GC-MS analysis requiring derivatization.

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